molecular formula C10H6N4O3 B12741281 4-((Dicyanomethyl)azo)salicylic acid CAS No. 90947-40-3

4-((Dicyanomethyl)azo)salicylic acid

Cat. No.: B12741281
CAS No.: 90947-40-3
M. Wt: 230.18 g/mol
InChI Key: OGYTWTSNFIRZJD-UHFFFAOYSA-N
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Description

4-((Dicyanomethyl)azo)salicylic acid is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). This compound is a derivative of salicylic acid, known for its anti-inflammatory and pain-relieving properties. The presence of the dicyanomethyl and azo groups in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dicyanomethyl)azo)salicylic acid typically involves the diazo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine. The diazonium salt is then coupled with salicylic acid to form the azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((Dicyanomethyl)azo)salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Dicyanomethyl)azo)salicylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Dicyanomethyl)azo)salicylic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can interact with enzymes and proteins, modulating their activity. The salicylic acid moiety is known to inhibit the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the dicyanomethyl group can interact with cellular components, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Dicyanomethyl)azo)salicylic acid is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other azo compounds and salicylic acid derivatives .

Properties

CAS No.

90947-40-3

Molecular Formula

C10H6N4O3

Molecular Weight

230.18 g/mol

IUPAC Name

4-(dicyanomethyldiazenyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C10H6N4O3/c11-4-7(5-12)14-13-6-1-2-8(10(16)17)9(15)3-6/h1-3,7,15H,(H,16,17)

InChI Key

OGYTWTSNFIRZJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC(C#N)C#N)O)C(=O)O

Origin of Product

United States

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